(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate
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Overview
Description
(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate is a synthetic organic compound characterized by its unique chemical structure. This compound features a dimethylaminodiazenyl group attached to a phenyl ring, which is further connected to a sulfonylbutanimidate moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate typically involves multi-step organic reactions. One common approach is the diazotization of 4-dimethylaminobenzenesulfonamide, followed by coupling with butanimidate under controlled conditions. The reaction conditions often include the use of acidic or basic catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions (e.g., temperature, solvent).
Major Products
Scientific Research Applications
(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, while the sulfonyl and butanimidate moieties may interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: Similar in structure but with a quinoxaline moiety.
N,N-Dimethylformamide and N,N-Dimethylacetamide: Used as reagents in similar synthetic processes.
Uniqueness
Conclusion
(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate is a versatile compound with significant potential in various scientific domains. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Further studies on its properties and interactions will continue to expand its utility and applications.
Properties
Molecular Formula |
C12H17N4O3S- |
---|---|
Molecular Weight |
297.36 g/mol |
IUPAC Name |
(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate |
InChI |
InChI=1S/C12H18N4O3S/c1-4-5-12(17)14-20(18,19)11-8-6-10(7-9-11)13-15-16(2)3/h6-9H,4-5H2,1-3H3,(H,14,17)/p-1 |
InChI Key |
XIXUZLFILBOXAI-UHFFFAOYSA-M |
Isomeric SMILES |
CCC/C(=N\S(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)/[O-] |
Canonical SMILES |
CCCC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)[O-] |
Origin of Product |
United States |
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